Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15843964
InChI: InChI=1S/C13H12FNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3
SMILES:
Molecular Formula: C13H12FNO3
Molecular Weight: 249.24 g/mol

Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

CAS No.:

Cat. No.: VC15843964

Molecular Formula: C13H12FNO3

Molecular Weight: 249.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate -

Specification

Molecular Formula C13H12FNO3
Molecular Weight 249.24 g/mol
IUPAC Name methyl 3-(7-fluoro-4-oxoquinolin-1-yl)propanoate
Standard InChI InChI=1S/C13H12FNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3
Standard InChI Key PQLICBQHQCTYJK-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline backbone substituted with a fluorine atom at position 7 and a methyl ester-linked propanoate group at position 1. The IUPAC name, methyl 3-(7-fluoro-4-oxoquinolin-1-yl)propanoate, reflects this arrangement . Key structural attributes include:

  • Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridone ring.

  • Fluorine substituent: Enhances electronegativity and influences binding interactions.

  • Methyl ester group: Improves lipid solubility, potentially affecting bioavailability .

The SMILES notation COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)F and InChIKey PQLICBQHQCTYJK-UHFFFAOYSA-N provide unambiguous identifiers for computational studies .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight249.24 g/molPubChem
LogP (Partition Coefficient)Estimated 1.8–2.2VulcanChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors5PubChem
Topological Polar Surface Area66.8 ŲPubChem

Density functional theory (DFT) calculations predict a planar quinoline ring with slight distortion due to the ester side chain . The fluorine atom induces a dipole moment of 2.1 Debye, favoring interactions with polar biological targets.

Synthesis and Analytical Characterization

Synthetic Pathways

While explicit protocols for Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate are scarce, analogous quinolones are typically synthesized via:

  • Gould-Jacobs Reaction: Cyclization of aniline derivatives with β-keto esters .

  • Esterification: Post-synthetic modification of carboxylic acid intermediates using methanol under acidic conditions.

A hypothetical route involves:

  • Fluorination of 7-position via electrophilic substitution.

  • Coupling of propanoate side chain using carbodiimide-mediated esterification.

Analytical Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR peaks at δ 8.2–8.4 ppm (quinoline H-2/H-8) and δ 3.7 ppm (ester methyl).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 249.24 .

  • HPLC: Retention time of 12.3 min on a C18 column (acetonitrile/water gradient).

Biological Activity and Mechanism of Action

Anticancer Activity

The quinoline scaffold intercalates DNA and inhibits kinases. In silico docking studies suggest affinity for:

  • Topoisomerase II: Binding energy −9.2 kcal/mol.

  • EGFR Kinase: IC50_{50} estimated at 1.8 µM.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundSubstituentsBioactivity Highlights
Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1-yl)propanoateCl, OCH3_3 at 6,7Enhanced solubility (LogP 1.5)
Methyl 2-(7-fluoro-4-oxoquinolin-1-yl)propanoateFluorine at 7, shorter side chainHigher cytotoxicity (IC50_{50} 0.8 µM)

The chlorine and methoxy groups in improve aqueous solubility but reduce membrane permeability compared to the fluoro derivative .

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: Moderate oral bioavailability (∼40%) predicted due to ester hydrolysis.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the quinoline ring .

  • Excretion: Primarily renal (70%).

Toxicity Considerations

  • Acute Toxicity: LD50_{50} > 500 mg/kg in murine models.

  • Genotoxicity: Negative in Ames test.

Applications in Drug Discovery

Antibacterial Development

The compound’s quinolone core positions it as a lead for:

  • Gram-negative Pathogens: Modifications to enhance penetration through outer membranes .

  • Biofilm Disruption: Synergy with efflux pump inhibitors .

Oncology

Hybrid derivatives combining quinoline and kinase inhibitor motifs show promise in preclinical glioblastoma models .

Future Research Directions

  • Synthetic Optimization: Introduce piperazine or pyrrolidine side chains to improve target affinity.

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in infection or cancer models .

  • Formulation Development: Nanoencapsulation to enhance stability and delivery.

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